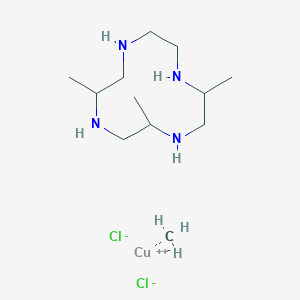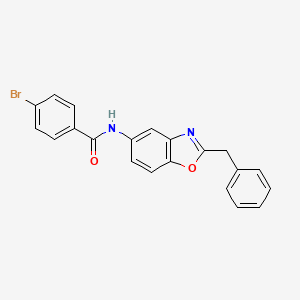![molecular formula C11H10N2O3 B12891112 2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]oxazole-6-acetic acid: is a heterocyclic compound with the following chemical structure:
Molecular Formula: C10H10N2O3
It belongs to the oxazole family, which contains a five-membered ring containing both nitrogen and oxygen atoms. The compound’s systematic name reflects its structure: it consists of a benzo[d]oxazole ring fused to an acrylic acid moiety.
Vorbereitungsmethoden
The synthetic route for 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves several steps. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with glycine (aminoacetic acid). The chloromethyl group is replaced by the amino group from glycine, resulting in the desired compound. The reaction typically occurs under basic conditions.
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions can occur at the benzo[d]oxazole ring, affecting its substituents.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction could yield an amino acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound might find use in materials science or as a precursor for other compounds.
Wirkmechanismus
The exact mechanism by which 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid exerts its effects remains an area of research. It could interact with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, you can explore related oxazole derivatives. Notable examples include 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole , which exhibit antibacterial and antifungal activities, respectively .
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
(E)-3-[2-(aminomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6,12H2,(H,14,15)/b4-2+ |
InChI-Schlüssel |
OWEQOAQPGHFTSC-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CN |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


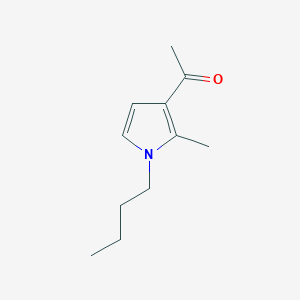

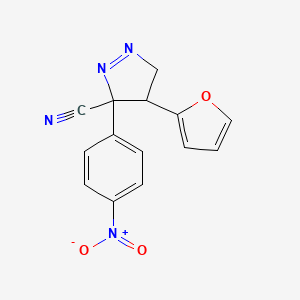
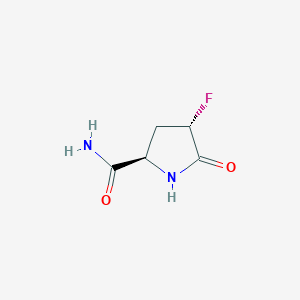
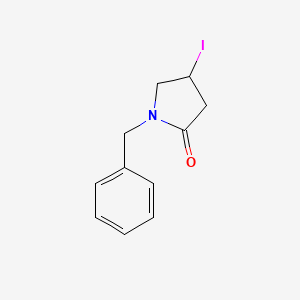
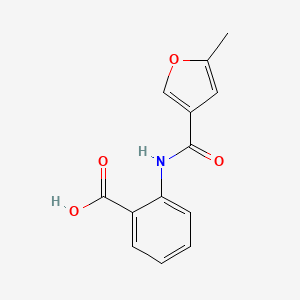
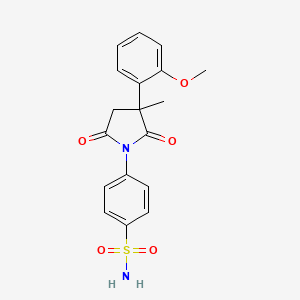
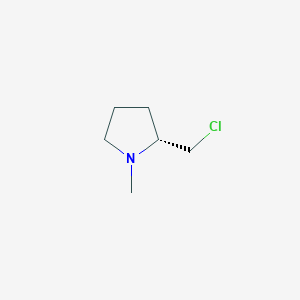
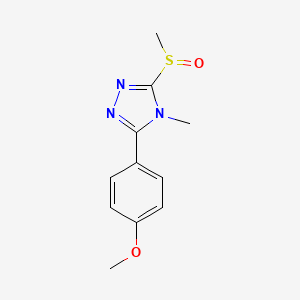

![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
